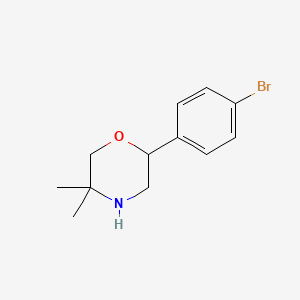![molecular formula C14H11ClO4S2 B13058556 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate is a chemical compound with the molecular formula C14H11ClO4S2 It is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system fused with a benzoate group
Métodos De Preparación
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate typically involves the following steps:
Formation of the Thieno[2,3-b]thiopyran Ring: The initial step involves the synthesis of the thieno[2,3-b]thiopyran ring system. This can be achieved through the cyclization of appropriate thiophene derivatives under specific reaction conditions.
Oxidation: The thieno[2,3-b]thiopyran ring is then oxidized to introduce the 1,1-dioxido functionality. Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for this purpose.
Esterification: The final step involves the esterification of the oxidized thieno[2,3-b]thiopyran with 3-chlorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Análisis De Reacciones Químicas
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes.
Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context of its use. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate can be compared with other similar compounds, such as:
Thieno[2,3-b]thiopyran Derivatives: These compounds share the same core structure but differ in their substituents. The presence of different functional groups can significantly alter their chemical and biological properties.
Benzoate Esters: Compounds with benzoate ester groups are common in organic synthesis. The specific substitution pattern on the benzoate ring can influence the reactivity and stability of the compound.
Sulfone Derivatives: Sulfone-containing compounds are known for their stability and resistance to oxidation. The presence of the sulfone group in this compound contributes to its unique properties.
Propiedades
Fórmula molecular |
C14H11ClO4S2 |
|---|---|
Peso molecular |
342.8 g/mol |
Nombre IUPAC |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 3-chlorobenzoate |
InChI |
InChI=1S/C14H11ClO4S2/c15-10-3-1-2-9(8-10)13(16)19-12-4-6-20-14-11(12)5-7-21(14,17)18/h1-4,6,8,12H,5,7H2 |
Clave InChI |
TVMBGHNZCMXMOL-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


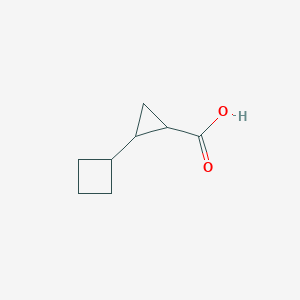
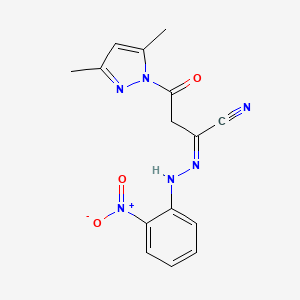

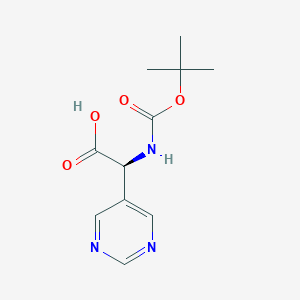
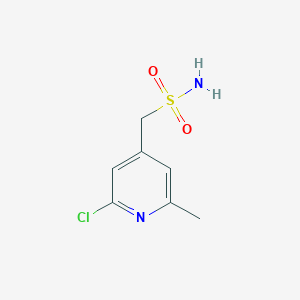
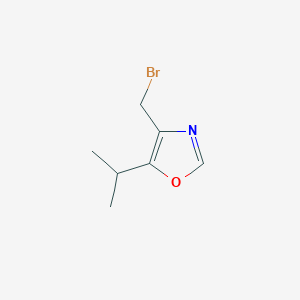
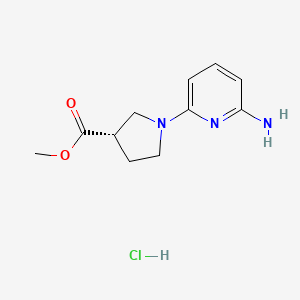
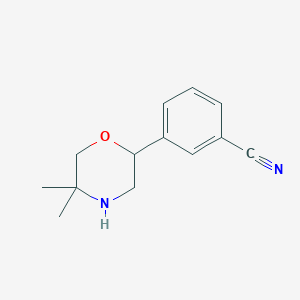
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)



![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
